1-(Perfluorodecyl)octane
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Overview
Description
1-(Perfluorodecyl)octane is a fluorinated compound known for its unique properties, including high chemical stability and hydrophobicity. It is a perfluorinated alkane with a long carbon chain and a terminal octyl group. The molecular formula of this compound is C18H17F21, and it has a molecular weight of 632.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Perfluorodecyl)octane can be synthesized through various methods. One common approach involves the initiated chemical vapor deposition (iCVD) method. In this process, poly(1H,1H,2H,2H-perfluorodecyl acrylate) thin films are deposited on substrates like stainless steel meshes . This method ensures high retention of fluorine moieties, which are responsible for the compound’s superhydrophobic properties.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using fluorinated precursors. The process is optimized to ensure high yield and purity of the final product. Specific details about industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(Perfluorodecyl)octane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be facilitated by various reagents and conditions.
Common Reagents and Conditions
Common reagents used in substitution reactions with this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the fluorinated compound.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with amines can yield fluorinated amine derivatives, while reaction with thiols can produce fluorinated thiol derivatives.
Scientific Research Applications
1-(Perfluorodecyl)octane has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a surfactant and in the synthesis of superhydrophobic materials.
Biology: Its hydrophobic nature makes it useful in biological assays and as a component in biomimetic membranes.
Medicine: It is explored for use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of 1-(Perfluorodecyl)octane is primarily based on its interaction with hydrophobic surfaces. The compound forms a monolayer on surfaces, reducing surface energy and increasing hydrophobicity. This property is utilized in various applications, including the creation of superhydrophobic coatings .
Comparison with Similar Compounds
1-(Perfluorodecyl)octane can be compared with other perfluorinated alkanes, such as perfluorohexyloctane. Both compounds share similar properties, including high chemical stability and hydrophobicity. this compound has a longer carbon chain, which can enhance its hydrophobic properties and make it more suitable for certain applications .
List of Similar Compounds
- Perfluorohexyloctane
- Perfluorooctane
- Perfluorononane
These compounds share similar chemical structures and properties but differ in their carbon chain lengths and specific applications.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorooctadecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F21/c1-2-3-4-5-6-7-8-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39/h2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWFBGRTHMNLGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)10(CH2)8H, C18H17F21 |
Source
|
Record name | Octadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895310 |
Source
|
Record name | 1-(Perfluorodecyl)octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80895310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93454-70-7 |
Source
|
Record name | 1-(Perfluorodecyl)octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80895310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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